molecular formula C9H21O3P B071854 Heptyl methyl methylphosphonate CAS No. 170275-60-2

Heptyl methyl methylphosphonate

Cat. No. B071854
M. Wt: 208.23 g/mol
InChI Key: JZUXTBAFHRYUAL-UHFFFAOYSA-N
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Description

Heptyl methyl methylphosphonate (HMMP) is a chemical compound that belongs to the class of organophosphates. It is a colorless, odorless, and oily liquid that has been extensively studied for its various applications in scientific research. HMMP is a derivative of the nerve agent VX, which is a potent chemical weapon that has been banned by the Chemical Weapons Convention. However, HMMP has found its use in various research fields, including biochemistry, pharmacology, and toxicology.

Mechanism Of Action

Heptyl methyl methylphosphonate acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the cholinergic receptors. This overstimulation leads to various physiological effects, including muscle spasms, convulsions, respiratory failure, and ultimately death.

Biochemical And Physiological Effects

Heptyl methyl methylphosphonate has been shown to have various biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of the cholinergic receptors, leading to various symptoms such as miosis, salivation, lacrimation, and bronchoconstriction. Heptyl methyl methylphosphonate can also cause muscle spasms, convulsions, respiratory failure, and ultimately death.

Advantages And Limitations For Lab Experiments

Heptyl methyl methylphosphonate has several advantages and limitations for lab experiments. One of the advantages is that it is a surrogate for VX, which is a potent chemical weapon that cannot be used in research due to ethical and safety concerns. Heptyl methyl methylphosphonate shares similar chemical properties and mechanisms of action with VX, making it a suitable alternative for research purposes. However, one of the limitations of Heptyl methyl methylphosphonate is that it is a toxic and hazardous chemical that requires specialized equipment and expertise to handle safely.

Future Directions

There are several future directions for research on Heptyl methyl methylphosphonate. One of the areas of research is the development of antidotes and therapies for nerve agent poisoning. Heptyl methyl methylphosphonate can be used to study the efficacy and safety of various antidotes and therapies for nerve agent poisoning. Another area of research is the study of the long-term effects of nerve agent exposure on various organs and tissues. Heptyl methyl methylphosphonate can be used to study the chronic effects of nerve agent exposure and develop strategies for prevention and treatment. Additionally, Heptyl methyl methylphosphonate can be used to develop new analytical methods for the detection and quantification of nerve agents in various matrices.

Synthesis Methods

The synthesis of Heptyl methyl methylphosphonate involves the reaction of heptyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction yields Heptyl methyl methylphosphonate as a product, which is then purified through distillation and recrystallization. The synthesis of Heptyl methyl methylphosphonate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Heptyl methyl methylphosphonate has been extensively used in scientific research as a surrogate for VX, as it shares similar chemical properties and mechanisms of action. Heptyl methyl methylphosphonate has been used to study the biochemical and physiological effects of nerve agents on various organs and tissues. It has also been used to develop antidotes and therapies for nerve agent poisoning.

properties

CAS RN

170275-60-2

Product Name

Heptyl methyl methylphosphonate

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

1-[methoxy(methyl)phosphoryl]oxyheptane

InChI

InChI=1S/C9H21O3P/c1-4-5-6-7-8-9-12-13(3,10)11-2/h4-9H2,1-3H3

InChI Key

JZUXTBAFHRYUAL-UHFFFAOYSA-N

SMILES

CCCCCCCOP(=O)(C)OC

Canonical SMILES

CCCCCCCOP(=O)(C)OC

synonyms

Heptyl methyl methylphosphonate

Origin of Product

United States

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